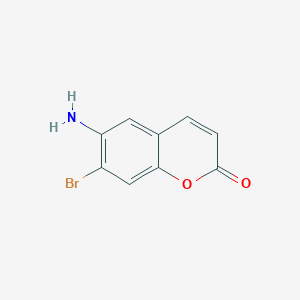
2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione: is a synthetic organic compound with the molecular formula C16H14Cl2O2 It is characterized by the presence of two chlorine atoms and two methyl groups attached to an anthracene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione typically involves the chlorination of 8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-quinone.
Reduction: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-hydroquinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-5,6,7,8-tetrahydro-5,5-dimethyl-1,4-anthracenedione
- 8,8-Dimethyl-6,7-dihydro-5H-anthracene-1,4-dione
- 2,3-Dichloro-1,4-anthracenedione
Uniqueness
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for selective functionalization and the exploration of diverse chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
915093-55-9 |
|---|---|
Formule moléculaire |
C16H14Cl2O2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H14Cl2O2/c1-16(2)5-3-4-8-6-9-10(7-11(8)16)15(20)13(18)12(17)14(9)19/h6-7H,3-5H2,1-2H3 |
Clé InChI |
AXWNCVPMVLGONY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=CC3=C(C=C21)C(=O)C(=C(C3=O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



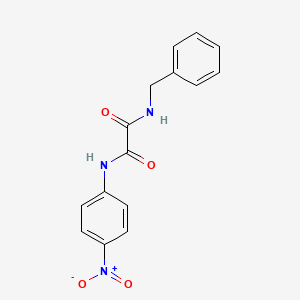
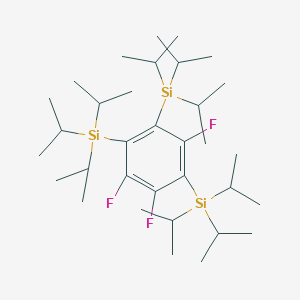
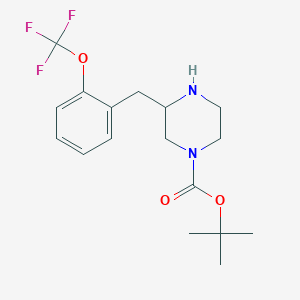
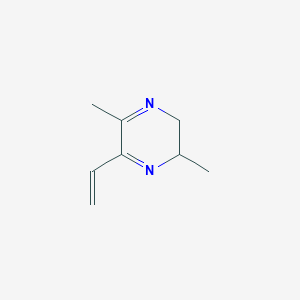
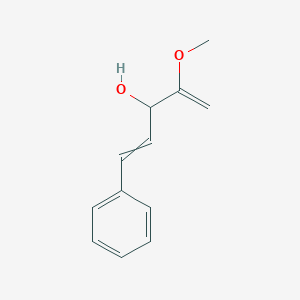
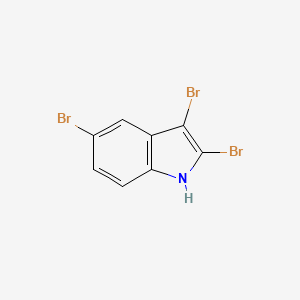
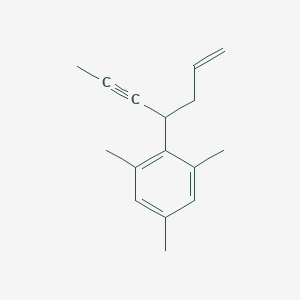
![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)

![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)
